4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde

説明

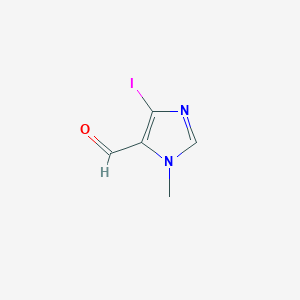

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is an organic compound with the molecular formula C(_5)H(_5)IN(_2)O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of an iodine atom at the 4-position and a formyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde typically begins with 1-methylimidazole.

Iodination: The iodination of 1-methylimidazole can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This introduces the iodine atom at the 4-position.

Formylation: The formylation step involves the introduction of a formyl group at the 5-position. This can be done using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl(_3)) are used.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and yield.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

化学反応の分析

Types of Reactions

Oxidation: The aldehyde group in 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Oxidation: 4-Iodo-1-methyl-1H-imidazole-5-carboxylic acid.

Reduction: 4-Iodo-1-methyl-1H-imidazole-5-methanol.

Substitution: Various substituted imidazoles depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of diverse derivatives through oxidation, reduction, and substitution reactions. For instance:

| Reaction Type | Product |

|---|---|

| Oxidation | 4-Iodo-1-methyl-1H-imidazole-5-carboxylic acid |

| Reduction | 4-Iodo-1-methyl-1H-imidazole-5-methanol |

| Substitution | Various substituted imidazoles depending on nucleophile used |

This versatility makes it a valuable building block in organic chemistry, particularly for creating pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the imidazole ring is a common structure in many drugs. Modifications at the 4- and 5-positions can lead to compounds with unique biological activities. Research has indicated that derivatives of imidazole can exhibit significant antimicrobial and anticancer properties. For example, compounds derived from this compound have been explored for their potential as inhibitors against various biological targets, including HIV integrase .

Biological Research

The compound can also be employed to modify biomolecules, facilitating the study of biochemical pathways and interactions. Its ability to participate in reductive amination reactions enables the formation of secondary amines that are crucial for studying enzyme functions and protein interactions .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated that derivatives of this compound were synthesized and tested for their inhibitory effects on HIV integrase activity. The results showed several compounds surpassing a 50% inhibition threshold, indicating promising antiviral activity .

Case Study 2: Development of Functional Materials

Research has highlighted the role of imidazole derivatives in enhancing the performance of perovskite solar cells. Specifically, the integration of this compound into solar cell structures improved open-circuit voltages by reducing defects within the perovskite films.

作用機序

The mechanism by which 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde exerts its effects depends on its application. In chemical reactions, the iodine atom and the formyl group are key reactive sites. In biological systems, the compound can interact with enzymes and receptors, potentially inhibiting or modifying their activity.

類似化合物との比較

Similar Compounds

4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a bromine atom instead of iodine.

4-Chloro-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with a chlorine atom instead of iodine.

1-Methyl-1H-imidazole-5-carboxaldehyde: Lacks the halogen atom at the 4-position.

Uniqueness

The presence of the iodine atom in 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde makes it more reactive in substitution reactions compared to its bromo and chloro analogs. This increased reactivity can be advantageous in synthetic applications where a more reactive intermediate is desired.

生物活性

4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is an important compound in the realm of organic chemistry and medicinal research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHINO, with a molecular weight of approximately 202.01 g/mol. The compound features an imidazole ring, which is known for its biological significance and versatility in chemical reactions.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 189014-13-9 |

| Molecular Weight | 202.01 g/mol |

| Structure | Chemical Structure |

This compound interacts with various biological targets, primarily through the imidazole moiety. Imidazoles are known to modulate enzyme activities and can act as ligands for metal ions, influencing metalloenzyme functions. Its reactivity allows it to participate in reductive amination reactions, forming secondary amines that can further undergo biological transformations .

Cellular Effects

Research indicates that this compound can influence cellular processes by modulating signal transduction pathways and gene expression. For instance, it has been shown to affect the activity of transcription factors, thereby altering gene expression profiles in various cell types.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition of Lipoxygenases : A study demonstrated that imidazole derivatives exhibit inhibitory effects on lipoxygenases (ALOX15), enzymes involved in inflammatory responses. The structural modifications at the imidazole ring significantly influenced their inhibitory potency .

- Antitumor Activity : In vitro studies have suggested that certain imidazole derivatives, including those related to this compound, exhibit antitumor properties by inducing apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Synthesis of Bioactive Compounds : As a synthetic intermediate, this compound has been utilized in the development of more complex organic molecules with potential therapeutic applications. Its role in synthesizing novel pharmaceuticals underscores its importance in medicinal chemistry.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other halogenated imidazoles:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Bromo-1-methyl-1H-imidazole | Moderate inhibition of ALOX15 | Less reactive than iodine derivative |

| 4-Chloro-1-methyl-1H-imidazole | Lower antitumor activity compared to iodine derivative | Chlorine substitution reduces reactivity |

| 1-Methyl-1H-imidazole | General enzyme modulation; lacks halogen reactivity | Serves as a base structure for further modifications |

特性

IUPAC Name |

5-iodo-3-methylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQLLAOXIUEEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378477 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189014-13-9 | |

| Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。